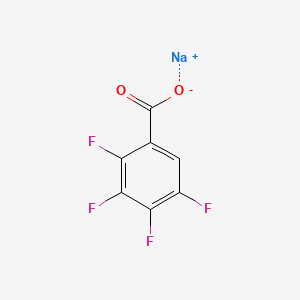

Sodium 2,3,4,5-tetrafluorobenzoate

描述

Significance of Polyfluorinated Aromatic Compounds in Chemical Research

Polyfluorinated aromatic compounds, a class that includes substances with multiple fluorine atoms attached to an aromatic ring, are of considerable interest to the scientific community. The substitution of hydrogen with fluorine, the most electronegative element, imparts several key characteristics to the parent molecule. The carbon-fluorine (C-F) bond is exceptionally strong (approximately 485 kJ/mol), which contributes to the high thermal and chemical stability of these compounds. mdpi.com This stability makes them resistant to degradation, a property that is both advantageous in certain industrial applications and a point of consideration for their environmental persistence. acs.orgresearchgate.net

The presence of multiple fluorine atoms can alter the acidity of nearby functional groups, influence the molecule's conformation, and enhance its ability to permeate biological membranes. researchgate.net These attributes have led to the widespread use of polyfluorinated compounds in various fields, including materials science for the development of polymers with low surface energy and high durability, and in medicinal chemistry, where fluorination can improve a drug's metabolic stability and binding affinity to target proteins. mdpi.comresearchgate.net Furthermore, fluorinated aromatic compounds serve as versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures.

Overview of Sodium 2,3,4,5-tetrafluorobenzoate within Fluoroaromatic Systems

This compound is a specific example of a polyfluorinated aromatic compound. It is the sodium salt of 2,3,4,5-tetrafluorobenzoic acid. This compound is characterized by a benzene (B151609) ring substituted with four fluorine atoms and a carboxylate group. The arrangement of the fluorine atoms on the benzene ring creates a distinct electronic environment that influences its chemical reactivity and physical properties.

As a member of the fluoroaromatic family, this compound is part of a broader group of chemicals that have found utility in diverse research and industrial settings. chemistry-matters.com For instance, its parent acid, 2,3,4,5-tetrafluorobenzoic acid, is a known precursor in the synthesis of other valuable chemicals, such as 2,3,4,5-tetrafluorobenzoyl chloride. asianpubs.org The study of such compounds contributes to a deeper understanding of the fundamental principles of organofluorine chemistry and opens avenues for the design of new materials and molecules with tailored functionalities.

| Property | Value |

| Chemical Formula | C₇HF₄NaO₂ |

| Molecular Weight | 216.07 g/mol |

| CAS Number | 67852-79-3 |

| Synonyms | sodium,2,3,4,5-tetrafluorobenzoate |

Structure

3D Structure of Parent

属性

CAS 编号 |

67852-79-3 |

|---|---|

分子式 |

C7H2F4NaO2 |

分子量 |

217.07 g/mol |

IUPAC 名称 |

sodium;2,3,4,5-tetrafluorobenzoate |

InChI |

InChI=1S/C7H2F4O2.Na/c8-3-1-2(7(12)13)4(9)6(11)5(3)10;/h1H,(H,12,13); |

InChI 键 |

FBKKJGUSHPNATM-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)[O-].[Na+] |

规范 SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)O.[Na] |

其他CAS编号 |

67852-79-3 |

Pictograms |

Irritant |

产品来源 |

United States |

Elucidation of Reaction Mechanisms Involving Sodium 2,3,4,5 Tetrafluorobenzoate and Its Derivatives

Nucleophilic Aromatic Substitution Mechanisms on Fluorinated Benzoate (B1203000) Scaffolds

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. nih.govwikipedia.org In the case of fluorinated benzoates like sodium 2,3,4,5-tetrafluorobenzoate, the fluorine atoms act as powerful electron-withdrawing groups, making the aromatic ring susceptible to nucleophilic attack. masterorganicchemistry.com

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.govcore.ac.uk The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comcore.ac.uk This intermediate is stabilized by the resonance delocalization of the negative charge, which is particularly effective when electron-withdrawing groups are positioned ortho or para to the site of attack. The rate-determining step is typically the formation of this Meisenheimer complex. masterorganicchemistry.com In the second, faster step, a leaving group, in this case, a fluoride (B91410) ion, is eliminated, restoring the aromaticity of the ring. core.ac.uk

Recent studies using kinetic isotope effects and computational analysis have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond to the nucleophile is formed simultaneously with the breaking of the bond to the leaving group. nih.gov This is more likely to occur with good leaving groups and on heterocyclic systems. nih.gov For fluorinated arenes, the high electronegativity of fluorine activates the ring towards nucleophilic attack, and even though the carbon-fluorine bond is strong, its cleavage is not the rate-limiting step, which is compensated by the restoration of aromaticity. masterorganicchemistry.com

The orientation of nucleophilic substitution on polyfluoroaromatic compounds is selective, with substitution often occurring at the para position relative to an existing substituent. core.ac.uk This selectivity is governed by the ability of the substituents to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com

Radical Reaction Pathways in Fluorinated Benzoate Chemistry

Radical reactions offer an alternative pathway for the functionalization of fluorinated benzoates. These reactions typically proceed through a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.orglumenlearning.com

Initiation involves the generation of a radical species, often through the input of energy in the form of heat or light, or with the help of a radical initiator. libretexts.orgnumberanalytics.com In the context of fluorinated benzoates, a key radical reaction is decarboxylation. For instance, the decarboxylation of 3,4,5,6-tetrafluorophthalic acid to produce 2,3,4,5-tetrafluorobenzoic acid can be achieved in an aqueous medium at elevated temperatures. googleapis.com The yield of this reaction is sensitive to the pH of the reaction medium. googleapis.com

Propagation steps involve the reaction of a radical with a stable molecule to generate a new radical. libretexts.orglumenlearning.com In the case of fluorinated benzoates, this could involve a fluorine radical abstracting a hydrogen atom or adding across a double bond. numberanalytics.com The reactivity and selectivity of these radical fluorination reactions are influenced by factors such as the nature of the fluorinating agent, the substrate, and the reaction conditions. numberanalytics.com Computational studies have provided insights into the reactivity of various fluorinated radicals, highlighting the correlation between their electrophilicity and oxidizing ability. researchgate.net Highly fluorinated radicals may also participate in single-electron transfer (SET) processes. researchgate.net

Termination steps conclude the chain reaction when two radical species combine. libretexts.orglumenlearning.com

Photochemical and Thermal Transformations of Fluorinated Benzoate Derivatives

Photochemical and thermal reactions provide avenues for unique transformations of fluorinated benzoate derivatives. Photochemical reactions, often initiated by the absorption of light, can lead to the formation of excited states that undergo transformations not accessible under thermal conditions. beilstein-journals.org

Photosensitization is a common strategy in photochemical C-H fluorination. beilstein-journals.org In this process, a photosensitizer absorbs light and transfers the energy to the substrate or a fluorinating reagent, initiating a radical reaction under mild conditions. beilstein-journals.org This approach can offer complementary selectivity to transition-metal-catalyzed methods. beilstein-journals.org Photochemical decomposition of related compounds like diazonium fluoroborates has been utilized in the synthesis of ring-fluorinated imidazoles. nih.gov

Thermal transformations of fluorinated benzoates are also significant. For example, the thermal decarboxylation of 3,4,5,6-tetrafluorophthalic acid in an organic solvent at high temperatures is a known method for producing 2,3,4,5-tetrafluorobenzoic acid, although yields can be moderate. googleapis.com The synthesis of various fluorinated benzoate esters has been reported, and their liquid-crystal transition temperatures have been studied, indicating that the introduction of fluorine has a notable effect on their physical properties. scispace.com

The selective cleavage of C-F bonds, which is generally challenging due to their high bond dissociation energy, can be achieved under visible-light irradiation, providing a more efficient and selective pathway compared to traditional thermal methods. sioc-journal.cn

Hydrolysis and Other Cleavage Reactions of Fluorinated Precursors

Hydrolysis is a crucial reaction for the synthesis and modification of fluorinated benzoates. For instance, 2,3,4,5-tetrafluorobenzoic acid can be synthesized from precursors like tetrachlorophthalic anhydride through a series of steps that include a hydrolysis reaction. scispace.comresearchgate.netkoreascience.kr The efficiency of this hydrolysis can be improved by the addition of surfactants. scispace.comresearchgate.netkoreascience.kr The alkaline hydrolysis of esters like ethyl benzoate to produce benzoic acid is a well-established reaction that proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com

Other cleavage reactions are also important in the chemistry of fluorinated compounds. Bioorthogonal bond-cleavage reactions, for example, are designed to occur under specific physiological conditions, allowing for the controlled release of molecules. nih.gov These reactions often involve a "click-to-release" mechanism triggered by a specific chemical event. nih.govnih.gov

The cleavage of N-O bonds in isoxazolines, which can be precursors to various functional groups, can be achieved using reagents like Raney nickel. beilstein-journals.org In the context of fluorinated benzoates, such cleavage reactions can be employed to introduce new functionalities into the molecule.

The synthesis of 2,3,4,5-tetrafluorobenzoic acid often involves the hydrolysis of an intermediate, such as N-phenyl-3,4,5,6-tetrafluoro phthalamidic acid, in an inorganic acid aqueous solution. google.com

Data Tables

Table 1: Reaction Yields in the Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid

| Reaction Step | Catalyst/Conditions | Yield (%) | Reference |

| Imidation | Phase transfer catalyst (hexadecyltrimethylammonium bromide) | 98.2 | scispace.comkoreascience.kr |

| Fluorination | Phase transfer catalyst (tetrabutylammonium bromide) | 81.3 | scispace.comkoreascience.kr |

| Hydrolysis | Surfactant (hexadecyltrimethylammonium) | 88.6 | scispace.comresearchgate.netkoreascience.kr |

| Decarboxylation | Tri-n-butyl amine (solvent) | 81.6 | scispace.comkoreascience.kr |

| Decarboxylation | Aqueous medium, pH 1.89 | 95.4 | googleapis.com |

| Decarboxylation | Aqueous medium, pH 1.33 | 87.5 | googleapis.com |

Coordination Chemistry of the 2,3,4,5 Tetrafluorobenzoate Ligand

Ligand Design and Denticity in Metal Complexation

The design of the 2,3,4,5-tetrafluorobenzoate ligand offers a fascinating interplay of steric and electronic effects that dictate its coordination behavior. The carboxylate group provides the primary binding site for metal ions, exhibiting various coordination modes, including monodentate, bidentate chelating, and bridging fashions. This versatility in coordination allows for the formation of discrete molecular complexes as well as extended one-, two-, and three-dimensional structures.

The denticity of the 2,3,4,5-tetrafluorobenzoate ligand is predominantly associated with the oxygen atoms of the carboxylate group. In most documented complexes, it functions as a bidentate ligand, coordinating to one or two metal centers. The presence of the four fluorine atoms on the benzene (B151609) ring significantly influences the electron density of the carboxylate group, which in turn affects the strength and nature of the metal-ligand bonds. These fluorine substituents also play a crucial role in directing the self-assembly of the resulting complexes through non-covalent interactions, such as hydrogen bonding and π-π stacking.

Synthesis and Characterization of Metal-2,3,4,5-tetrafluorobenzoate Complexes

The synthesis of metal-2,3,4,5-tetrafluorobenzoate complexes is typically achieved through several straightforward synthetic routes. A common method involves the reaction of a suitable metal salt, often an acetate or nitrate, with 2,3,4,5-tetrafluorobenzoic acid in an appropriate solvent system. Solvothermal and hydrothermal techniques have also been successfully employed, particularly for the synthesis of coordination polymers and metal-organic frameworks, as these conditions can promote the formation of crystalline, extended structures.

For instance, the reaction of cadmium salts with 2,3,4,5-tetrafluorobenzoic acid (6HTfb) in the presence of N-donor co-ligands like 1,10-phenanthroline (Phen) has yielded various cadmium complexes, including [Cd(6HTfb)(H2O)3]n·(6HTfb)·2nH2O and [Cd3(Phen)2(6HTfb)6]. ruspoj.com Similarly, a binuclear copper(II) complex, [Cu2(C7HF4O2)4(C12H8N2)2]·2H2O, has been synthesized using solvothermal methods from copper acetate, 2,3,4,5-tetrafluorobenzoic acid, and 1,10-phenanthroline. nih.gov

The characterization of these complexes relies on a combination of analytical techniques. Elemental analysis provides the empirical formula of the synthesized compounds. Infrared (IR) spectroscopy is crucial for confirming the coordination of the carboxylate group to the metal ion, typically observed as a shift in the characteristic C=O stretching frequencies compared to the free acid. Thermal analysis techniques, such as thermogravimetric analysis (TGA), are used to study the thermal stability of the complexes and the loss of solvent molecules.

Structural Analysis of Coordination Compounds (e.g., Single Crystal X-ray Diffraction)

In the binuclear copper(II) complex, [Cu2(C7HF4O2)4(C12H8N2)2]·2H2O, the copper(II) ion adopts a square-pyramidal coordination geometry. The basal plane is formed by two nitrogen atoms from a 1,10-phenanthroline ligand and two oxygen atoms from two different 2,3,4,5-tetrafluorobenzoate anions. The apical position is occupied by an oxygen atom from another 2,3,4,5-tetrafluorobenzoate anion, which acts as a bridge between the two copper centers, forming a centrosymmetric dimer. nih.gov

In a series of cadmium complexes, the 2,3,4,5-tetrafluorobenzoate ligand displays diverse coordination modes. For example, in [Cd(6HTfb)(H2O)3]n·(6HTfb)·2nH2O, the ligand participates in the formation of a coordination polymer. In contrast, [Cd3(Phen)2(6HTfb)6] exists as a discrete trinuclear complex. ruspoj.com The structural diversity highlights the ligand's adaptability to different coordination environments.

| Compound | Metal Ion | Coordination Geometry | Key Structural Feature |

| [Cu2(C7HF4O2)4(C12H8N2)2]·2H2O | Cu(II) | Square-pyramidal | Binuclear centrosymmetric dimer bridged by the ligand. |

| [Cd(6HTfb)(H2O)3]n·(6HTfb)·2nH2O | Cd(II) | - | Coordination polymer. |

| [Cd3(Phen)2(6HTfb)6] | Cd(II) | - | Discrete trinuclear complex. |

Influence of Substituents and Counterions on Coordination Geometry and Crystal Packing

The coordination geometry and crystal packing of metal-2,3,4,5-tetrafluorobenzoate complexes can be significantly influenced by the presence of ancillary ligands (substituents) and counterions. The introduction of N-donor co-ligands, such as 1,10-phenanthroline or pyridine derivatives, can saturate the coordination sphere of the metal ion, leading to the formation of discrete molecular complexes rather than extended polymeric structures. The steric bulk and electronic properties of these co-ligands can also dictate the final coordination geometry around the metal center.

For instance, the synthesis of cadmium complexes with 2,3,4,5-tetrafluorobenzoate and 1,10-phenanthroline resulted in the formation of a trinuclear complex, [Cd3(Phen)2(6HTfb)6], whereas in the absence of the N-donor ligand, a coordination polymer was formed. ruspoj.com This demonstrates the structure-directing role of the ancillary ligand.

Role in Construction of Coordination Polymers and Metal-Organic Frameworks

The versatile coordination modes and the ability to participate in various non-covalent interactions make the 2,3,4,5-tetrafluorobenzoate ligand a valuable building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov In these extended structures, the ligand acts as a linker, bridging metal centers to form one-, two-, or three-dimensional networks.

The formation of coordination polymers is often favored when the number of fluorine substituents on the benzoate (B1203000) ligand is higher, as this can promote stacking interactions between the fluorinated and non-fluorinated aromatic moieties. ruspoj.com For example, cadmium 2,3,4,5-tetrafluorobenzoate can form a coordination polymer, [Cd(6HTfb)(H2O)3]n, where the ligands link the cadmium centers into an extended chain. ruspoj.com

While the use of 2,3,4,5-tetrafluorobenzoate in the construction of MOFs is an area of growing interest, the principles of reticular chemistry suggest its potential as a linker for creating porous frameworks with tailored properties. researchgate.net The fluorine substituents can impart specific functionalities to the pores of the MOF, potentially influencing its gas sorption or catalytic properties. The design and synthesis of novel MOFs incorporating this fluorinated ligand represent a promising avenue for future research in materials science.

Applications in Materials Science and Engineering

Development of Functional Materials Utilizing Fluorinated Benzoates

The incorporation of fluorine atoms into organic molecules, such as in sodium 2,3,4,5-tetrafluorobenzoate, is a key strategy for creating functional materials with tailored properties. Fluorination is known to enhance thermal and oxidative stability, as well as increase hydrophobicity in materials. researchgate.net These characteristics are highly sought after in the development of robust and high-performance materials.

Furthermore, fluorinated compounds, including benzoates, are utilized in the synthesis of novel fluoroboronated materials. These materials are created through the chemical modification of fluorinated functional polymers and have potential applications in electronics and coatings due to their unique properties. nih.gov The use of fluorinated precursors allows for the precise control of the hydrophilic-lipophilic balance in materials like sol-gels, opening up a wide range of possibilities for creating surfaces with specific wettability characteristics. researchgate.net

Table 1: Impact of Fluorination on Material Properties

| Property | Effect of Fluorination | Application Area |

|---|---|---|

| Thermal Stability | Increased | High-performance polymers, electronics |

| Oxidative Stability | Increased | Durable coatings, advanced materials |

| Hydrophobicity | Increased | Water-repellent surfaces, protective coatings |

Integration into Polymers and Coatings

This compound serves as a valuable precursor for the synthesis of advanced fluorinated polymers. atomfair.com Fluoropolymers are renowned for their exceptional properties, including chemical inertness, thermal stability, low friction, and unique surface characteristics that can prevent the adhesion of proteins and other substances. nih.gov

The integration of fluorinated units into polymer backbones or side chains can significantly alter the material's bulk and surface properties. For example, fluorinated acrylate polymers exhibit distinct wettability characteristics. Research comparing an acrylate polymer with a fluorinated triethylene glycol pendant group to a fluoroalkyl acrylate polymer showed differences in their interaction with water and alcohols, demonstrating how the structure of the fluorinated component can be used to control surface energy. nih.gov

In the context of coatings, the addition of fluoride (B91410) ions to electrolyte solutions used in processes like Plasma Electrolytic Oxidation (PEO) on metal alloys can improve the composition, structure, and corrosion resistance of the resulting conversion coatings. mdpi.com While not a direct application of the benzoate (B1203000) itself, this illustrates the principle of using fluorine-containing compounds to enhance surface properties. The development of fluorinated polymers is a key area of research, with new functional monomers being designed as building blocks for recyclable and high-performance materials. man.ac.uk

Table 2: Properties of Fluorinated Polymers

| Property | Description | Example Application |

|---|---|---|

| Chemical Stability | Resistant to degradation from chemical exposure. | Chemical-resistant linings and coatings. |

| Thermal Stability | Can withstand high temperatures without decomposing. | High-temperature seals and insulation. |

| Low Friction | Exhibits a very low coefficient of friction ("non-stick"). | Non-stick coatings for cookware and industrial applications. |

| Hydrophobicity/Oleophobicity | Repels both water and oils. | Protective coatings for textiles and surfaces. |

Role in Liquid Crystal Phases and Optoelectronic Materials (e.g., Photoluminescence)

Fluorinated compounds, including derivatives of this compound, play a significant role in the field of liquid crystals and optoelectronics. atomfair.com The introduction of fluorine atoms into liquid crystal molecules can influence their mesomorphic properties, such as the temperature range of the liquid crystal phase. researchgate.netnih.gov Studies on chiral fluorinated benzoates have shown that they can exhibit enantiotropic smectic A phases, which are a type of liquid crystal phase. researchgate.net The interaction of fluorinated molecules, like p-tetrafluorobenzoquinone, with nematic liquid crystals has also been investigated to understand the forces that govern molecular orientation. researchgate.net

In the realm of optoelectronics, fluorinated ligands are crucial for enhancing the luminescence of lanthanide complexes. The substitution of C-H bonds with C-F bonds reduces the quenching of luminescence that occurs through vibrational energy transfer. researchgate.net For example, europium(III) perfluorobenzoates exhibit significantly higher luminescence intensity than their non-fluorinated benzoate counterparts. Research on lanthanide fluorobenzoates has demonstrated high photoluminescence quantum yields, making them promising materials for applications in lighting, displays, and sensors. researchgate.net The merging of 2D materials with liquid crystals is also a promising area for developing new optoelectronic and photonic devices. rsc.org

Table 3: Research Findings on Fluorinated Benzoates in Optoelectronics

| Compound Type | Property Investigated | Key Finding | Reference |

|---|---|---|---|

| Chiral Fluorinated Benzoates | Mesomorphic Behavior | Showed an enantiotropic Smectic A liquid crystal phase. | researchgate.net |

| Lanthanide Pentafluorobenzoates | Photoluminescence | High quantum yields (up to 70%) due to reduced vibrational quenching. | researchgate.net |

Material Building Blocks in Advanced Chemical Systems

This compound is a key material building block, serving as a versatile intermediate in the synthesis of more complex molecules and advanced materials. atomfair.comlifechemicals.com Its tetrafluorinated aromatic structure can be modified through reactions like nucleophilic aromatic substitution, allowing for the creation of a variety of derivatives. mdpi.com

One of the most promising areas for the application of benzoate-type molecules is in the construction of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.org Carboxylate-containing molecules, such as benzoates, are commonly used as these organic linkers. By using a fluorinated linker like 2,3,4,5-tetrafluorobenzoic acid (the acid form of the sodium salt), it is possible to create MOFs with tailored properties. The fluorine atoms can influence the pore size, stability, and functionality of the MOF, making them suitable for specific applications like gas storage, separation, or catalysis. nih.govresearchgate.net For example, titanium-based MOFs have been investigated for the capture and photocatalytic degradation of perfluorinated compounds from water. techconnect.org The ability to create these highly ordered, functional materials positions this compound as an important component in the toolkit of advanced chemical synthesis. mdpi.comnih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., FTIR, NMR, MS)

Spectroscopic methods are fundamental for confirming the molecular structure of Sodium 2,3,4,5-tetrafluorobenzoate. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic composition and bonding arrangement.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of this compound, the spectrum is characterized by the absence of the broad O-H stretching band (typically found around 2500-3300 cm⁻¹) of the parent carboxylic acid, 2,3,4,5-Tetrafluorobenzoic acid. Instead, the spectrum is dominated by strong absorption bands corresponding to the carboxylate anion (COO⁻). The asymmetric and symmetric stretching vibrations of the carboxylate group typically appear in the regions of 1610–1550 cm⁻¹ and 1420–1300 cm⁻¹, respectively. Additionally, the presence of the fluorine substituents is confirmed by strong C-F stretching vibrations, generally observed in the 1150–1000 cm⁻¹ region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the atomic framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

¹H NMR: The ¹H NMR spectrum is relatively simple, showing a signal for the single aromatic proton. The chemical shift of this proton is influenced by the surrounding fluorine atoms and the carboxylate group.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton, with distinct signals for the carboxylate carbon and the aromatic carbons. The carbon atoms bonded to fluorine exhibit characteristic splitting patterns due to C-F coupling.

¹⁹F NMR: As an organofluorine compound, ¹⁹F NMR is an exceptionally sensitive and crucial technique for characterization. nih.gov It provides distinct signals for each of the four non-equivalent fluorine atoms on the benzene (B151609) ring, with chemical shifts and coupling constants (J-coupling) that are highly sensitive to their electronic environment. alfa-chemistry.com The typical chemical shift range for aromatic fluorine (Ar-F) compounds is broad, allowing for excellent signal dispersion. ucsb.educolorado.edu

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For a salt like this compound, electrospray ionization (ESI) is a suitable technique. In negative ion mode (ESI-), the mass spectrum would prominently feature the tetrafluorobenzoate anion [C₇HF₄O₂]⁻. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high precision, allowing for the confirmation of its elemental formula. The mass spectrum of the parent acid, 2,3,4,5-Tetrafluorobenzoic acid, shows a molecular ion peak at m/z 194 and a top peak at m/z 177, corresponding to the loss of a hydroxyl radical. nih.gov

| Technique | Expected Observation | Significance |

|---|---|---|

| FTIR | Strong asymmetric (~1600 cm⁻¹) and symmetric (~1400 cm⁻¹) COO⁻ stretches; strong C-F stretches (~1100 cm⁻¹); absence of broad O-H stretch. | Confirms the presence of the carboxylate and C-F bonds and the deprotonation of the parent acid. |

| ¹H NMR | Signal for the single aromatic proton (C6-H). | Identifies the non-fluorinated position on the aromatic ring. |

| ¹⁹F NMR | Four distinct signals for the fluorine atoms at positions 2, 3, 4, and 5, with characteristic chemical shifts and coupling patterns. | Provides unambiguous confirmation of the fluorine substitution pattern and structural integrity. nih.gov |

| MS (ESI-) | A primary ion peak corresponding to the tetrafluorobenzoate anion [C₇HF₄O₂]⁻ at m/z ≈ 215. | Confirms the mass and formula of the anionic part of the compound. |

Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices. These methods are widely used to assess the purity of the compound, which is often required to be at or above 95%. cymitquimica.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods for the analysis of fluorinated benzoic acids. nih.govs4science.at A reversed-phase C18 column is typically employed for separation. The mobile phase often consists of a gradient mixture of an aqueous component (like water with an acid modifier such as formic acid or trifluoroacetic acid) and an organic solvent (typically acetonitrile or methanol). ekb.egresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophores, or more selectively and sensitively with a mass spectrometer (LC-MS/MS). nih.govs4science.at These methods allow for the separation of closely related isomers and potential synthetic byproducts, ensuring accurate purity assessment.

Gas Chromatography (GC), usually coupled with Mass Spectrometry (GC-MS), can also be used, particularly for the analysis of the parent acid or after derivatization of the sodium salt to a more volatile ester form. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC / UHPLC-MS/MS | Separation and quantification of the analyte and related impurities. |

| Stationary Phase | C18 Column (e.g., 2.1 mm x 50 mm, 1.8 µm) | Provides retention for the moderately polar aromatic acid based on hydrophobic interactions. |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Elutes components from the column with good resolution in a short analysis time. s4science.at |

| Detection | UV (e.g., 205-235 nm) or Tandem Mass Spectrometry (MS/MS) | UV detection provides quantitative data for the main component, while MS/MS offers higher sensitivity and specificity for trace-level impurities. ekb.egresearchgate.net |

| Analysis Time | < 10 minutes | Allows for rapid quality control and high-throughput analysis. nih.gov |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is indispensable for characterizing the crystal structure, polymorphism, and crystallinity of this compound.

Single-Crystal X-ray Diffraction (SC-XRD) If suitable single crystals can be grown, SC-XRD provides the most detailed structural information. The analysis yields the precise atomic coordinates, bond lengths, bond angles, and unit cell dimensions (a, b, c, α, β, γ). It also identifies the crystal system and space group, which describe the symmetry of the crystal lattice. This information reveals how the sodium cations and tetrafluorobenzoate anions pack together in the solid state, including details of any intermolecular interactions such as ion-dipole interactions or weak hydrogen bonds.

Powder X-ray Diffraction (PXRD) PXRD is used on polycrystalline or powdered samples and is crucial for routine identification, phase purity analysis, and studies of polymorphism. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. While it does not provide the atomic-level detail of SC-XRD, it is essential for quality control to ensure batch-to-batch consistency of the crystalline form. The technique has been widely used to identify the crystal phases of various sodium salts. ed.ac.uk

| Parameter | Information Obtained | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the specific symmetry operations within the crystal lattice. |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ | Defines the size and shape of the repeating unit of the crystal structure. |

| Atomic Coordinates | (x, y, z) for each atom | Provides the precise location of each atom, allowing for the determination of bond lengths and angles. |

| Crystal Packing | Arrangement of ions in the lattice | Reveals intermolecular interactions and the overall solid-state architecture. |

Microscopic and Surface Analysis Techniques (e.g., SIMS, Nanoindentation)

Surface-sensitive and microscopic techniques provide information about the elemental and molecular composition of the compound's surface, as well as its nanoscale mechanical properties.

Secondary Ion Mass Spectrometry (SIMS) SIMS is a highly sensitive surface analysis technique used to analyze the composition of the outermost atomic layers of a solid. wikipedia.org In Time-of-Flight SIMS (ToF-SIMS), a pulsed primary ion beam sputters the sample surface, and the ejected secondary ions are analyzed by a time-of-flight mass spectrometer. carleton.edu This method can detect elements and molecular fragments with detection limits in the parts-per-million (ppm) range, making it ideal for assessing surface cleanliness and identifying trace contaminants on the surface of this compound powder or crystals. wikipedia.orgmaterialinterface.com It can generate high-resolution chemical maps of the surface and perform depth profiling to analyze compositional variations with depth. carleton.edu

Nanoindentation Nanoindentation is a technique used to measure the mechanical properties of materials at the nanoscale. A precisely shaped indenter tip is pressed into the surface of the material with a known force, and the resulting penetration depth is continuously measured. From the load-displacement data, key mechanical properties such as hardness and elastic modulus of a single crystal or compacted powder of this compound can be determined. This information is valuable for understanding the material's behavior under mechanical stress, which can be relevant in processes like milling, tableting, and formulation.

| Technique | Information Provided | Application for this compound |

|---|---|---|

| ToF-SIMS | Elemental and molecular composition of the top 1-2 nm of the surface. Surface chemical imaging. Depth profiling. | Verification of surface purity, detection of surface contaminants, analysis of homogeneity in solid samples. |

| Nanoindentation | Hardness, Elastic Modulus (Young's Modulus) at the nanoscale. | Characterization of the mechanical properties of the crystalline solid, providing insight into its stability and processability. |

Crystal Engineering and Supramolecular Chemistry of Sodium 2,3,4,5 Tetrafluorobenzoate and Analogs

Principles of Crystal Design and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···F, C-F···π)

The architecture of molecular crystals is governed by a complex interplay of various intermolecular interactions. In the case of sodium 2,3,4,5-tetrafluorobenzoate, the key interactions dictating its supramolecular assembly include ionic bonds, hydrogen bonds, and specific interactions involving fluorine.

Ionic Interactions: The primary force in the crystal lattice of this compound is the electrostatic attraction between the sodium cation (Na⁺) and the 2,3,4,5-tetrafluorobenzoate anion. This ionic bonding forms the fundamental framework of the solid-state structure.

Hydrogen Bonding: While the 2,3,4,5-tetrafluorobenzoate anion lacks strong hydrogen bond donors, the carboxylate group is an effective hydrogen bond acceptor. In the presence of suitable donors, such as solvent molecules or co-formers, O-H···O or N-H···O hydrogen bonds can play a significant role in the crystal packing.

C-F···π Interactions: The interaction between a polarized C-F bond and an electron-rich π-system is another important non-covalent force. The fluorine atom in a C-F bond is electron-rich, but the carbon atom is electron-deficient, allowing for an electrostatic interaction with a π-cloud. These interactions, along with π-stacking, are influential in the crystal packing of fluoroaromatic compounds. researchgate.netmdpi.com The interplay between C-F···π and other weak interactions can significantly influence the supramolecular architecture.

The following table summarizes the key intermolecular interactions relevant to the crystal engineering of this compound.

| Interaction Type | Description | Key Characteristics |

| Ionic Bonding | Electrostatic attraction between Na⁺ and the tetrafluorobenzoate anion. | Primary and strongest interaction, forming the basic lattice. |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen. | The carboxylate group of the anion is a good hydrogen bond acceptor. |

| C-H···F Interactions | Weak hydrogen bond between a C-H donor and a fluorine acceptor. | Strength depends on the acidity of the C-H donor; cumulative effect can be significant. acs.orgrsc.org |

| C-F···π Interactions | Electrostatic interaction between a polarized C-F bond and a π-system. | Contributes to the stabilization of crystal structures alongside π-stacking. researchgate.net |

Polymorphism and Co-crystallization Studies of Fluorinated Benzoate (B1203000) Salts

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. The subtle balance of intermolecular forces in fluorinated compounds makes them prone to polymorphism. For instance, 1,2,3,4-tetrafluorobenzene is known to be polymorphic, with C-H···F interactions playing a similar role in its different forms. acs.org

Co-crystallization is a powerful technique in crystal engineering to modify the physical properties of a solid by incorporating a second molecular component (a co-former) into the crystal lattice. This approach is particularly useful for ionic compounds like sodium benzoate, which can form co-crystals with its corresponding acid. mdpi.comrsc.org Studies on benzoic acid and its fluorinated derivatives have shown a gradation from solid solutions to co-crystals, with the position and number of fluorine atoms playing a crucial role in steering the outcome. acs.org For example, co-crystallization of benzoic acid with 3,4,5-trifluorobenzoic acid resulted in a novel crystalline entity with characteristics of both a solid solution and a co-crystal. acs.org

Given these precedents, it is highly probable that this compound could exhibit polymorphism and would be a suitable candidate for co-crystallization studies with various co-formers, including 2,3,4,5-tetrafluorobenzoic acid itself, to generate new solid forms with tailored properties.

Influence of Anion and Cation on Crystal Packing

The size, shape, and charge of both the cation and the anion are fundamental determinants of the resulting crystal structure in ionic compounds.

The following table illustrates the expected influence of ionic components on the crystal structure of benzoate salts.

| Ionic Component | Influence on Crystal Packing |

| Anion (2,3,4,5-tetrafluorobenzoate) | - Directs packing through C-H···F and C-F···π interactions. - Fluorine substitution pattern affects molecular shape and dipole moment. soton.ac.uk - Can lead to segregated packing of fluorinated and non-fluorinated parts. nih.gov |

| Cation (e.g., Na⁺) | - Coordination number and geometry dictate the arrangement of anions. - Size and charge influence the overall lattice energy and stability. - Nature of the cation-anion interaction affects local ionic structure. nih.gov |

Design of Coordination Polymers and Metal-Organic Frameworks with Tetrafluorobenzoate Linkers

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comrsc.org The properties of these materials, such as porosity and catalytic activity, can be tuned by judicious selection of the metal and the organic linker. rsc.orgnih.gov

The 2,3,4,5-tetrafluorobenzoate anion is a potential candidate for use as a linker in the construction of coordination polymers and MOFs. Its carboxylate group can coordinate to metal centers, while the fluorinated aromatic ring can be used to tune the electronic properties and introduce specific interactions within the framework. The use of mixed-linker systems, where more than one type of organic ligand is employed, offers a strategy to create multifunctional MOFs with greater control over pore size and chemical environment. rsc.orgrsc.org

While the direct use of this compound in MOF synthesis is less common due to the presence of the sodium cation, the 2,3,4,5-tetrafluorobenzoic acid precursor is a valuable building block. nih.gov In a typical MOF synthesis, the acid is reacted with a metal salt, where the acid is deprotonated in situ to act as the linker. The principles of MOF design involve considering the geometry of the metal coordination sphere and the connectivity of the organic linker to predict the resulting network topology. scispace.comnih.gov The fluorinated nature of the tetrafluorobenzoate linker could be exploited to enhance gas sorption properties or to create specific binding pockets within the framework. The synthesis of multivariate MOFs, incorporating a large number of different linkers, has been shown to create heterogeneous pore environments with unique properties. nih.govresearchgate.net

Environmental Research on Degradation Pathways and Fate

Biotic Degradation Mechanisms of Fluorinated Benzoates

The biodegradation of fluorinated compounds is often challenging for microorganisms due to the high strength and stability of the carbon-fluorine (C-F) bond. umn.edu However, various bacterial strains have demonstrated the ability to metabolize and even mineralize certain fluorinated benzoates. While specific pathways for 2,3,4,5-tetrafluorobenzoate are not extensively detailed, research on other fluorobenzoates provides significant insight into potential metabolic routes.

Microbial degradation of fluorobenzoates can occur under both aerobic and anaerobic conditions, often involving initial activation of the benzoate (B1203000) ring followed by dehalogenation and ring cleavage.

Under anaerobic conditions, bacteria such as Syntrophus aciditrophicus can metabolize fluorobenzoate isomers. acs.org The process typically begins with the conversion of the substrate to its coenzyme A (CoA) thioester, such as benzoyl-CoA. acs.org For some fluorinated aromatics, this is followed by a reductive dehalogenation or defluorination step. For instance, the denitrifying bacterium Thauera aromatica can catalyze an ATP-dependent, oxygen-independent cleavage of the aryl-fluoride bond in 4-fluorobenzoyl-CoA, converting it to benzoyl-CoA and releasing a fluoride (B91410) ion. acs.org Another observed anaerobic transformation involves the formation of a fluorodiene metabolite, indicating that a dearomatizing reductase adds two hydrogen atoms to the aromatic ring prior to C-F bond cleavage. acs.org

Under aerobic conditions, the degradation pathways for halogenated benzoates are often initiated by dioxygenase enzymes. researchgate.net These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate, a fluorocatechol. The position of the fluorine substituents on the benzoate ring is critical in determining the subsequent metabolic steps. sigmaaldrich.com For example, in the degradation of 3-fluorobenzoate, dioxygenase attack can yield either 3-fluorocatechol or 4-fluorocatechol. sigmaaldrich.com These intermediates then undergo ring cleavage, typically via a catechol-1,2-dioxygenase, to form fluorinated muconic acids. nih.govnih.gov In some cases, this leads to the formation of dead-end metabolites, such as 2-fluoro-cis,cis-muconic acid, which halts the degradation process. nih.govnih.gov Successful degradation pathways involve the eventual elimination of the fluoride ion, often during the action of enzymes like muconate cycloisomerase or dienelactone hydrolase. sigmaaldrich.com

Table 1: Key Enzymes and Metabolites in the Microbial Transformation of Fluorobenzoates

| Compound Class | Organism Example | Key Enzymes | Key Intermediates/Products | Reference(s) |

| Monofluorobenzoates (anaerobic) | Syntrophus aciditrophicus | Dearomatizing reductase | Benzoyl-CoA, Fluorodiene metabolite | acs.orgacs.org |

| 4-Fluorobenzoate (anaerobic) | Thauera aromatica | Class I Benzoyl-CoA Reductase (BCR) | 4-Fluorobenzoyl-CoA, Benzoyl-CoA, HF | acs.org |

| Monofluorobenzoates (aerobic) | Pseudomonas sp. B13 | Dioxygenases, Catechol-1,2-dioxygenase | Fluorocatechols, Fluoromuconic acids | nih.govnih.gov |

| Chlorobenzoates (aerobic) | Cupriavidus necator JMP134 | Dioxygenases, Hydrolases, Reductases | Dichlorophenol, Dichlorocatechol | researchgate.net |

The rate and extent of fluorobenzoate biodegradation are significantly influenced by various environmental factors. The persistence of many polyfluorinated compounds is partly due to physiological obstacles for microorganisms. nih.gov

One of the most significant inhibiting factors is the toxicity of the released fluoride ion. nih.gov Studies on Pseudomonas knackmussii degrading 4-fluorobenzoate in biofilm reactors have shown that while the substrate is converted stoichiometrically to fluoride in planktonic cultures, the efficiency decreases in biofilms. nih.gov This decrease was attributed to the significant accumulation of fluoride within the biofilm (up to 0.25 M), which can inhibit key metabolic enzymes. nih.govusgs.gov Some bacteria have evolved detoxification systems, such as fluoride-proton antiporters, to expel intracellular fluoride and protect essential enzymes. nih.gov

Other critical environmental factors include:

pH: Changes in pH can affect both the activity of microbial enzymes and the adsorption of the fluorinated substrate onto surfaces, thereby influencing its bioavailability. scispace.com

Presence of Other Ions: Cations like Na⁺ and Ca²⁺ can alter the adsorption of fluorinated compounds onto mineral surfaces, which can impact their availability to microbes in soil and sediment environments. scispace.com

Availability of Carbon Sources: The degradation of some fluorinated benzoates occurs via cometabolism, where the microbes grow on a primary substrate (e.g., benzoate) while transforming the fluorinated compound. nih.gov The availability and type of primary substrate can therefore control the degradation rate.

Oxygen Availability: As different degradation pathways exist for aerobic and anaerobic conditions, the presence or absence of oxygen is a fundamental factor determining which microbial populations and metabolic routes will be active.

Table 2: Influence of Environmental Factors on Fluorobenzoate Biodegradation

| Factor | Influence on Biodegradation | Mechanism | Reference(s) |

| Fluoride Ion Concentration | Inhibitory | Accumulation in biofilms, toxicity to metabolic enzymes. | nih.govnih.govusgs.gov |

| pH | Variable | Affects enzyme activity and substrate bioavailability through adsorption changes. | scispace.com |

| Presence of Cations (e.g., Na⁺, Ca²⁺) | Variable | Alters adsorption to mineral surfaces, affecting bioavailability. | scispace.com |

| Oxygen | Determinative | Selects for aerobic or anaerobic microbial populations and distinct metabolic pathways. | acs.orgresearchgate.net |

| Co-substrates | Enhancing (in some cases) | Enables cometabolism by supporting microbial growth. | nih.gov |

Abiotic Degradation Processes (e.g., Photodegradation, Hydrolysis)

Abiotic processes can contribute to the transformation of fluorinated aromatic compounds in the environment, with photodegradation being a potentially significant pathway.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from sunlight. This process can occur through two main mechanisms:

Direct Photolysis: The parent molecule directly absorbs photons, leading to bond cleavage. For aromatic compounds containing C-F bonds (Ar-F), this can result in defluorination, producing a fluoride ion. nih.govnih.gov

Indirect Photolysis: This process is mediated by photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH). acs.orgnih.gov These highly reactive species can attack the aromatic ring, initiating degradation. Advanced oxidation processes (AOPs), which generate •OH, have been shown to increase the degradation rates of fluorinated compounds. acs.orgacs.org

While photodegradation can lead to the complete mineralization of some compounds to carbon dioxide and fluoride, it can also result in the formation of stable and persistent fluorinated byproducts. nih.govnih.gov The specific products formed depend on the structure of the parent compound and the reaction conditions (e.g., pH, presence of other substances). acs.orgnih.gov

Hydrolysis is the cleavage of a chemical bond by the addition of water. The C-F bond in aromatic compounds is exceptionally strong and stable, making it highly resistant to hydrolysis under typical environmental conditions of pH and temperature. scholaris.canih.gov While hydrolysis is employed as a step in the industrial synthesis of 2,3,4,5-tetrafluorobenzoic acid, this occurs under harsh conditions of high temperature and/or extreme pH, which are not representative of the natural environment. scispace.com Therefore, abiotic hydrolysis of the C-F bonds on the aromatic ring is not considered a significant degradation pathway for sodium 2,3,4,5-tetrafluorobenzoate in the environment.

Environmental Partitioning and Transport Behavior of Fluorinated Aromatic Carboxylates

The transport and distribution of fluorinated aromatic carboxylates like tetrafluorobenzoate in the environment are governed by their physicochemical properties and interactions with different environmental compartments (air, water, soil, and sediment).

The substitution of hydrogen with fluorine significantly alters properties such as aqueous solubility, vapor pressure, and the octanol-water partition coefficient (Kₒw). umn.edu As an ionic compound, this compound is highly soluble in water, where it exists as the tetrafluorobenzoate anion. The partitioning of such anionic species into hydrophobic phases like lipids or octanol is generally less favorable than for their neutral acid counterparts. chemicalbook.com

Key processes influencing transport include:

Advection and Dispersion: In aquatic systems, the primary mode of transport is through the movement of water (advection) and mixing (dispersion). nih.gov

Adsorption/Desorption: The anionic carboxylate group can interact with mineral surfaces in soil and sediment. The adsorption of fluorinated compounds onto minerals is influenced by electrostatic interactions, hydrophobic interactions, pH, and the presence of other ions. scispace.com For many per- and polyfluoroalkyl substances (PFAS), adsorption to soil organic carbon and mineral surfaces can retard their movement through the subsurface. nih.gov

Leaching: Due to its high water solubility, tetrafluorobenzoate has the potential to be mobile in soil and leach from surface soils into groundwater during precipitation events. nih.gov

Atmospheric Transport: While the sodium salt itself is not volatile, fluorinated compounds can be transported in the atmosphere as aerosols. Many fluorinated substances exhibit surfactant-like properties and preferentially accumulate at air-water interfaces, which can influence their aerosol-based transport and subsequent deposition. nih.gov

常见问题

Q. What are the key considerations for synthesizing Sodium 2,3,4,5-tetrafluorobenzoate and its derivatives in medicinal chemistry?

this compound is a precursor for fluoroquinolone antibiotics like lomefloxacin. Synthesis involves esterification or salt formation steps. For example, its ethyl ester derivative (C₉H₆F₄O₂) is prepared via esterification with ethanol, requiring careful control of reaction conditions (e.g., acid catalysis, temperature) to minimize byproducts such as allylic esters, which can complicate purification . Chromatography (e.g., silica gel) or oxidative treatments (e.g., mCPBA) may be needed to remove impurities .

Q. How can the solubility of this compound affect experimental design?

The compound is sparingly soluble in polar aprotic solvents like DMSO and methanol but shows limited solubility in water. This necessitates solvent optimization for reactions or crystallography. For instance, methanol-DMSO mixtures are often used for recrystallization to improve yield . Conflicting solubility reports (e.g., in methanol) may arise from variations in hydration states or impurities; differential scanning calorimetry (DSC) can clarify phase transitions .

Q. What crystallographic tools are recommended for structural characterization of fluorinated benzoates?

The SHELX suite (e.g., SHELXL for refinement) and OLEX2 are widely used for small-molecule crystallography. These programs handle high-resolution data and twinned crystals effectively. For this compound, ensure proper hydrogen-atom placement and anisotropic displacement parameter refinement to resolve fluorine-related electron density ambiguities .

Advanced Research Questions

Q. How can enantiomeric purity of this compound derivatives be determined experimentally?

Chiral HPLC with a racemic reference standard is critical. For example, (R)- and (S)-enantiomers of 2-bromo-5-(4-methoxyphenyl)-2-methylpentan-3-yl 2,3,4,5-tetrafluorobenzoate were resolved using a CHIRALPAK® column (hexane:isopropanol, 90:10), with retention times differing by 2–3 minutes. Baseline separation requires optimization of mobile-phase composition and flow rates .

Q. What challenges arise when using fluorinated benzoates as conservative tracers in hydrological studies?

Fluorinated benzoates like 2,3,4,5-tetrafluorobenzoic acid are stable under UV light and microbial activity, making them ideal tracers. However, matrix effects (e.g., adsorption onto tuff rocks) can skew recovery rates. A study comparing light/dark tuff interactions found mean recovery deviations of 0.80–5.30% for difluorinated analogs, highlighting the need for matrix-specific calibration .

| Compound | Mean Recovery (%) | RSD (%) | Sample Size (n) |

|---|---|---|---|

| 2,3-Difluorobenzoic acid | 206.19 | 1.65 | 7 |

| 3,4-Difluorobenzoic acid | 209.08 | 1.98 | 8 |

| 2,3,6-Trifluorobenzoic acid | 206.76 | 2.46 | 7 |

Q. How do fluorine substituents influence the acid dissociation constant (pKa) of this compound?

The electron-withdrawing effect of fluorine lowers the pKa (predicted 2.53 ± 0.10) compared to non-fluorinated benzoates. This enhances solubility in basic media but complicates protonation-dependent reactions. Titration with NaOH (0.1 M) under potentiometric monitoring is recommended for empirical validation .

Methodological Challenges and Solutions

Q. How can byproducts in esterification reactions of this compound be minimized?

Epoxide ring-opening reactions with the compound often produce ~9% allylic ester byproducts. Adding mCPBA oxidizes these intermediates to epoxides, simplifying chromatographic removal (silica gel, ethyl acetate:hexane gradient). Reaction monitoring via TLC or inline IR spectroscopy ensures timely quenching .

Q. What strategies improve refinement outcomes for fluorinated compounds in crystallography?

Fluorine atoms exhibit strong anisotropic scattering, causing artifacts in electron density maps. In SHELXL, use the ISOR command to restrain displacement parameters and PART instructions to handle disorder. High-resolution data (≤ 0.8 Å) and twin refinement (via TWIN/BASF commands in OLEX2) are critical for accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。